molecular formula C8H6FNO B1367038 1-Fluoro-3-isocyanato-2-methylbenzene CAS No. 60221-81-0

1-Fluoro-3-isocyanato-2-methylbenzene

Cat. No. B1367038
CAS RN: 60221-81-0
M. Wt: 151.14 g/mol
InChI Key: OXJRWBPYWYAGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-isocyanato-2-methylbenzene, also known as 3-Fluoro-2-methylphenyl isocyanate, is a chemical compound with the molecular formula C8H6FNO . It has a molecular weight of 151.14 .


Synthesis Analysis

The synthesis of 1-Fluoro-3-isocyanato-2-methylbenzene involves the reaction of 3-fluoro-2-methylaniline with triphosgene in dichloromethane at 0°C . The reaction yields a yellow oil, which upon addition of hexane precipitates a white salt .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-isocyanato-2-methylbenzene consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The InChI key for this compound is OXJRWBPYWYAGNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-3-isocyanato-2-methylbenzene include a molecular weight of 151.14 g/mol . It has a topological polar surface area of 29.4 Ų . The compound is soluble, with a solubility of 0.113 mg/ml .

Safety And Hazards

The compound is classified as dangerous, with a hazard class of 6.1 . Precautionary statements include P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P311, P312, P321, P322, P330, P361, P363, P403+P233, P405, and P501 . The hazard statements are H301, H311, and H331 .

properties

IUPAC Name

1-fluoro-3-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJRWBPYWYAGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497164
Record name 1-Fluoro-3-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-isocyanato-2-methylbenzene

CAS RN

60221-81-0
Record name 1-Fluoro-3-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-3-isocyanato-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-3-isocyanato-2-methylbenzene
Reactant of Route 3
1-Fluoro-3-isocyanato-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Fluoro-3-isocyanato-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Fluoro-3-isocyanato-2-methylbenzene
Reactant of Route 6
1-Fluoro-3-isocyanato-2-methylbenzene

Citations

For This Compound
1
Citations
Z Wu, X Zhu, A Hong, G He, Z Wang, Q Xu, Z Hu… - Bioorganic …, 2023 - Elsevier
… Compound 18l was prepared according to the general procedure from compound 17 and 1-fluoro-3-isocyanato-2-methylbenzene. The crude product was purified by HPLC in 59.6% …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.